molecular formula C23H31ClN4O3S B220748 8-((3-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)propyl)oxy)-8-azaspiro(4.5)decane-7,9-dione CAS No. 118856-18-1

8-((3-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)propyl)oxy)-8-azaspiro(4.5)decane-7,9-dione

Cat. No.: B220748
CAS No.: 118856-18-1
M. Wt: 479 g/mol
InChI Key: SJNUGCDXGXJGMU-UHFFFAOYSA-N
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Description

8-((3-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)propyl)oxy)-8-azaspiro(4.5)decane-7,9-dione is a synthetic compound known for its pharmacological activities, particularly in neuropsychiatric disorders. It is a part of the broader class of spirocyclic compounds, which have unique structural features beneficial in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-((3-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)propyl)oxy)-8-azaspiro(4.5)decane-7,9-dione generally involves several steps:

  • Formation of the Piperazine Derivative: : Starting with 1,2-Benzisothiazol-3-yl, it undergoes a reaction with an appropriate halide in the presence of a base to form the 1-piperazinyl derivative.

  • Linking with Propyl Chain: : The 1-piperazinyl derivative is then reacted with a propyl halide to link the propyl chain.

  • Spirocyclic Ring Formation: : This involves the reaction of the linked product with an appropriate azaspirodecane compound under suitable reaction conditions, often involving a catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, using continuous flow reactors to enhance reaction efficiency and purity. High-pressure liquid chromatography (HPLC) and other purification techniques are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: : This compound can undergo oxidation, forming various oxidative metabolites that can be studied for their biological activity.

  • Reduction: : Though less common, reduction of specific functional groups might lead to interesting derivatives with potentially different activities.

  • Substitution: : Common in medicinal chemistry for modifying the functional groups, providing derivatives with altered pharmacokinetic properties.

Common Reagents and Conditions:

  • Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation or metal hydrides can be employed.

  • Substitution: : Nucleophilic or electrophilic substitution reactions using appropriate reagents.

Major Products Formed:

  • Oxidation Products: : Typically hydroxylated metabolites.

  • Reduction Products: : Amino derivatives or reduced heterocycles.

  • Substitution Products: : Varied derivatives depending on the substituent introduced.

Scientific Research Applications

The compound 8-((3-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)propyl)oxy)-8-azaspiro(4.5)decane-7,9-dione has significant applications in scientific research:

  • Chemistry: : Studied for its unique structural properties and reactivity.

  • Biology: : Used to investigate cellular pathways, receptor interactions, and protein binding.

  • Medicine: : Explored for its potential therapeutic effects in treating neuropsychiatric disorders, schizophrenia, and other CNS-related conditions.

  • Industry: : Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets in the central nervous system. It binds to various neurotransmitter receptors, including dopamine and serotonin receptors, modulating their activity. This interaction influences neuronal signaling pathways, thereby exerting its therapeutic effects in neuropsychiatric disorders.

Comparison with Similar Compounds

Compared to other spirocyclic compounds, 8-((3-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)propyl)oxy)-8-azaspiro(4.5)decane-7,9-dione exhibits unique binding properties and selectivity:

  • Similar Compounds: : Risperidone, Paliperidone, and other piperazine derivatives.

  • Uniqueness: : Enhanced binding affinity and specificity to certain neurotransmitter receptors, leading to improved therapeutic outcomes and reduced side effects.

Remember, understanding the nuanced differences between such compounds can offer insights into their therapeutic potential and aid in the design of better pharmaceuticals.

Properties

IUPAC Name

8-[3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]propoxy]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S.ClH/c28-20-16-23(8-3-4-9-23)17-21(29)27(20)30-15-5-10-25-11-13-26(14-12-25)22-18-6-1-2-7-19(18)31-24-22;/h1-2,6-7H,3-5,8-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNUGCDXGXJGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)OCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922795
Record name 8-{3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]propoxy}-8-azaspiro[4.5]decane-7,9-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118856-18-1
Record name 8-BPPA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118856181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-{3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]propoxy}-8-azaspiro[4.5]decane-7,9-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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